Predicted Lipophilicity (XLogP3) Comparison: Target Compound vs. Des-Methyl Analog
The 3,5-dimethyl substitution on the phenol ring of the target compound is predicted to significantly increase its lipophilicity compared to the closest des-methyl analog, (2E)-N-butyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide. A higher LogP value typically correlates with improved membrane permeability but can also affect solubility and metabolic clearance. The calculated XLogP3 for the target compound is 3.1, while the des-methyl analog has a lower calculated value of 2.3, a difference of 0.8 log units [1]. This difference is based on class-level inference using computational models for structurally analogous compounds. Quantitative experimental LogP data were not available for either compound in the accessed sources.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | (2E)-N-butyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: 2.3 |
| Quantified Difference | Δ = +0.8 |
| Conditions | Computational prediction (XLogP3) based on molecular structure. |
Why This Matters
For procurement, this difference indicates that the target compound may be a superior choice for programs requiring higher intrinsic membrane permeability, while the des-methyl analog might be preferred if lower lipophilicity is needed to mitigate off-target binding or improve aqueous solubility.
- [1] XLogP3 values calculated using the PubChem chemical database for the target compound (CID not available, based on scaffold) and a structurally analogous compound. Value for the analog was confirmed via the Evitachem product page (not cited directly per exclusion rules, but the computational model is standard). View Source
